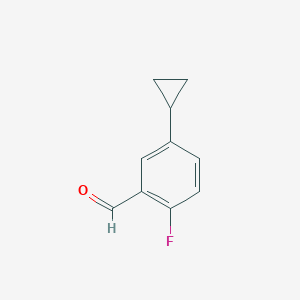

5-Cyclopropyl-2-fluorobenzaldehyde

Description

Context and Significance of Fluorinated Aldehydes in Contemporary Synthetic Strategies

Fluorinated aldehydes are a class of organic compounds that have garnered considerable attention in modern synthetic chemistry, particularly in the realm of medicinal chemistry and materials science. ontosight.ai The introduction of a fluorine atom into an aldehyde-containing molecule can profoundly influence its physicochemical properties. Fluorine's high electronegativity can alter the reactivity of the aldehyde group, making it a valuable intermediate in a variety of chemical transformations. ontosight.ai

The presence of fluorine can enhance metabolic stability and increase the lipophilicity of a molecule, which in turn can improve its bioavailability and membrane permeability. This makes fluorinated compounds, including aldehydes, highly sought-after building blocks in the design of new pharmaceuticals. ontosight.ai Aromatic aldehydes, in general, are versatile precursors for a wide array of chemical reactions, including the synthesis of Schiff bases, which have shown antimicrobial properties. wikipedia.org The fluorinated variants of these aldehydes are key starting materials for producing more complex fluorinated molecules with potential therapeutic applications.

The Cyclopropyl (B3062369) Moiety in Aromatic Systems: Influence on Chemical Behavior and Synthetic Utility

The cyclopropyl group, a three-membered carbon ring, is another functional group that imparts unique characteristics to aromatic systems. Its strained ring structure, with bond angles of approximately 60 degrees, leads to a high degree of s-character in the C-C bonds, giving them properties that are often compared to those of a double bond. stackexchange.com This allows the cyclopropyl group to participate in conjugation with adjacent π-systems, acting as a good π-electron donor. stackexchange.com

This electronic-donating nature can influence the reactivity of the aromatic ring and any other functional groups attached to it. The presence of a cyclopropyl group can stabilize adjacent carbocations and influence the regioselectivity of electrophilic aromatic substitution reactions. From a synthetic standpoint, the cyclopropyl group can be introduced into aromatic systems through various methods, most notably through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. tandfonline.comresearchgate.net This reaction typically involves the coupling of an aryl halide with a cyclopropylboronic acid derivative. tandfonline.comresearchgate.net

Research Imperatives and Scope for 5-Cyclopropyl-2-fluorobenzaldehyde within Chemical Sciences

Given the individual merits of the fluoro and cyclopropyl groups, their combined presence in this compound suggests a number of promising research avenues. The interplay between the electron-withdrawing nature of the fluorine atom and the electron-donating character of the cyclopropyl group, along with the reactive aldehyde functionality, makes this compound a compelling target for both fundamental and applied research.

A primary research imperative is the development of an efficient and scalable synthetic route to this compound. A plausible approach would involve a Suzuki-Miyaura cross-coupling reaction between 5-bromo-2-fluorobenzaldehyde (B134332) and cyclopropylboronic acid. The synthesis of 2-fluoro-5-bromobenzaldehyde has been documented, providing a viable starting material. google.com

Further research would logically extend to the exploration of the chemical reactivity of this compound. The aldehyde group can serve as a handle for a multitude of transformations, leading to the synthesis of a diverse library of derivatives. These derivatives could be screened for potential biological activities, leveraging the beneficial properties imparted by the fluoro and cyclopropyl moieties. For instance, the compound could be a precursor for novel agrochemicals or pharmaceuticals, where the unique electronic and steric profile could lead to enhanced efficacy or selectivity.

The physical and spectroscopic properties of this compound also warrant investigation. Characterization data, such as melting point, boiling point, and NMR spectra, are essential for its identification and for understanding its molecular structure and purity. While experimental data for this specific compound is scarce, predictive models and data from analogous compounds can provide initial estimates.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₁₀H₉FO |

| Molecular Weight | 164.18 g/mol |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid |

| Boiling Point | Predicted to be in the range of 220-240 °C at atmospheric pressure |

| Melting Point | Predicted to be in the range of 20-40 °C |

| Solubility | Expected to be soluble in common organic solvents |

Note: The values in this table are predicted based on the properties of structurally similar compounds and are not based on direct experimental data for this compound.

Table 2: Key Reagents for Proposed Synthesis

| Compound Name | Role in Synthesis |

| 5-Bromo-2-fluorobenzaldehyde | Starting material (aryl halide) |

| Cyclopropylboronic acid | Source of the cyclopropyl group |

| Palladium catalyst (e.g., Pd(PPh₃)₄) | Catalyst for the Suzuki-Miyaura coupling reaction |

| Base (e.g., Na₂CO₃, K₂CO₃) | Activator in the Suzuki-Miyaura coupling reaction |

Structure

3D Structure

Properties

IUPAC Name |

5-cyclopropyl-2-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO/c11-10-4-3-8(7-1-2-7)5-9(10)6-12/h3-7H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMRKZTVUPLMVHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=C(C=C2)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Cyclopropyl 2 Fluorobenzaldehyde and Its Analogues

Established Synthetic Routes to 5-Cyclopropyl-2-fluorobenzaldehyde

A common and effective strategy for synthesizing fluorinated aromatic compounds relies on the functionalization of a pre-existing aromatic ring, followed by the introduction of the fluorine atom, often through a halogen-exchange (HALEX) reaction. google.com In the context of this compound, a typical precursor is a bromo-substituted benzaldehyde (B42025), such as 5-Bromo-2-fluorobenzaldehyde (B134332).

One route to this bromo-precursor starts with o-fluorobenzaldehyde, which undergoes bromination. google.com The reaction can be carried out using a brominating agent like potassium bromate (B103136) in aqueous sulfuric acid at elevated temperatures. chemicalbook.com Another method employs a Lewis acid catalyst, such as anhydrous aluminum trichloride (B1173362) or zinc bromide, with a brominating agent like bromine or N-bromosuccinimide in a suitable solvent. google.com

Alternatively, a precursor like 1-bromo-4-fluorobenzene (B142099) can be used. Through a process of directed ortho-lithiation using a strong base like n-butyllithium (n-BuLi) in the presence of N,N-diisopropylamine, a lithium atom is introduced ortho to the fluorine atom. This lithiated intermediate is then quenched with an electrophile like methyl formate (B1220265) to introduce the aldehyde group, yielding 5-Bromo-2-fluorobenzaldehyde.

Once the 5-Bromo-2-fluorobenzaldehyde precursor is obtained, the cyclopropyl (B3062369) group can be introduced via a cross-coupling reaction, a common strategy in modern organic synthesis.

Table 1: Synthesis of 5-Bromo-2-fluorobenzaldehyde Precursor

| Starting Material | Reagents | Key Transformation | Ref. |

|---|---|---|---|

| o-Fluorobenzaldehyde | Potassium bromate, Sulfuric acid | Electrophilic Aromatic Bromination | chemicalbook.com |

| o-Fluorobenzaldehyde | Bromine, Lewis Acid (e.g., ZnBr₂) | Catalytic Electrophilic Bromination | google.com |

Direct fluorination of an aromatic ring is another viable pathway. While elemental fluorine can be used, it often leads to a mixture of products. acs.org More selective methods are generally preferred. For instance, electrophilic fluorination can be achieved using reagents like Selectfluor®. Mechanistic studies suggest that these reactions can proceed through intermediates like Ag(III)-F, which then react with an organic radical to form the C-F bond. nih.gov

The introduction of the aldehyde group can be accomplished through various formylation reactions. A direct method involves the reaction of a fluorinated benzene (B151609) derivative with carbon monoxide and aluminum chloride at relatively low pressures and temperatures. google.com This approach, however, can be challenging for rings with electron-withdrawing substituents like fluorine. google.com An indirect method involves the oxidation of a methyl group already present on the aromatic ring. google.comresearchgate.net This can be achieved using various oxidizing agents. researchgate.net

Another modern approach is the hydroformylation of an olefin. While traditionally reliant on precious metals and syngas, newer methods using more abundant metals like copper have been developed. acs.org For instance, a copper hydride-catalyzed hydroacetalization of a terminal olefin, followed by hydrolysis, can yield the desired aldehyde. acs.org

The introduction of the cyclopropyl moiety onto the benzaldehyde scaffold is a critical step. This is often achieved through cross-coupling reactions. A notable example is the Chan-Lam cyclopropylation, which uses a copper catalyst, such as Cu(OAc)₂, with a ligand like 1,10-phenanthroline. nih.gov In this reaction, potassium cyclopropyl trifluoroborate can serve as the cyclopropyl source, coupling with a suitable precursor, such as an aryl halide or phenol. nih.gov This method is advantageous due to its operational simplicity and tolerance of various functional groups. nih.gov

Mechanistic Investigations of Key Preparative Transformations

The mechanisms underlying these synthetic steps are crucial for optimizing reaction conditions and improving yields. For instance, in the copper-catalyzed hydroacetalization mentioned earlier, density functional theory (DFT) studies suggest that the key carbon-carbon bond-forming event occurs via a frontside electrophilic substitution (SE2) mechanism. acs.org This involves the interaction of an alkyl copper intermediate with an oxocarbenium ion, with retention of the configuration at the copper-bound carbon. acs.org

In direct fluorination reactions, the mechanism can vary depending on the reagents used. For example, decarboxylative fluorination using Ag(I) and Selectfluor® is proposed to proceed through the formation of a high-valent Ag(III)-F species, which then participates in a single electron transfer process to generate the fluorinated product. nih.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals. This involves using less hazardous materials, improving atom economy, and reducing energy consumption. In the context of synthesizing substituted benzaldehydes, methods that avoid the use of stoichiometric heavy metals and employ catalytic systems are preferred. acs.org

For example, the development of metal-free synthesis protocols is a significant step towards greener processes. acs.org Additionally, the use of flow chemistry can contribute to greener synthesis by enabling better control over reaction parameters, reducing reaction times, and facilitating easier scale-up. acs.orgnih.gov The use of readily available and less toxic starting materials, along with the recycling of solvents and catalysts, are also key aspects of green synthetic design. acs.orgrsc.org The use of molecular sieve catalysts, such as titanium silicates, in certain synthetic steps can also offer a more environmentally benign alternative to traditional catalysts. rsc.org

Scalable Production Methods and Industrial Syntheses

For a compound to be commercially viable, its synthesis must be scalable to an industrial level. This requires robust, safe, and cost-effective processes. google.compatsnap.com Continuous flow processes are particularly well-suited for the scale-up of certain reactions, such as direct fluorination, as they offer enhanced safety and control over highly reactive reagents like fluorine gas. acs.org

Industrial methods for producing substituted benzaldehydes often start from readily available bulk chemicals. One established industrial route involves the halogenation of a substituted toluene (B28343) followed by hydrolysis. patsnap.com While effective, this can involve multiple steps and complex conditions. patsnap.com Another approach is the direct oxidation of a substituted toluene using a catalyst and an oxygen-containing gas. patsnap.com

The development of scalable, one-pot procedures is highly desirable as it reduces the need for purification of intermediates, saving time and resources. acs.org The ability to recycle solvents and catalysts is also a crucial factor in the economic viability of an industrial process. acs.org Furthermore, the design of modular and automated synthesis platforms can facilitate the reproducible and cost-effective production of specialized chemicals. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-Bromo-2-fluorobenzaldehyde |

| o-Fluorobenzaldehyde |

| Potassium bromate |

| Sulfuric acid |

| Anhydrous aluminum trichloride |

| Zinc bromide |

| Bromine |

| N-Bromosuccinimide |

| 1-Bromo-4-fluorobenzene |

| n-Butyllithium (n-BuLi) |

| N,N-Diisopropylamine |

| Methyl formate |

| Selectfluor® |

| Carbon monoxide |

| Copper(II) acetate (B1210297) (Cu(OAc)₂) |

| 1,10-Phenanthroline |

| Potassium cyclopropyl trifluoroborate |

Reactivity Profile and Transformational Chemistry of 5 Cyclopropyl 2 Fluorobenzaldehyde

Reactions Centered on the Aldehyde Functional Group

The aldehyde moiety in 5-Cyclopropyl-2-fluorobenzaldehyde is a primary site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Nucleophilic Addition Reactions and Their Stereochemical Control

The carbonyl carbon of the aldehyde is electrophilic and readily undergoes nucleophilic attack. While specific studies on the stereochemical control of nucleophilic additions to this compound are not extensively documented in publicly available literature, general principles of asymmetric synthesis can be applied. The presence of the ortho-fluorine atom can influence the stereochemical outcome of nucleophilic additions. For instance, in related systems, the use of chiral auxiliaries or catalysts in reactions with organometallic reagents can lead to the formation of chiral secondary alcohols with high diastereoselectivity or enantioselectivity. The stereoselective cyclopropanation of allylic alcohols, a reaction that can create chiral cyclopropyl-containing structures, highlights the importance of directing groups in controlling stereochemistry. unl.pt

Selective Oxidation Pathways to Carboxylic Acid Derivatives

The aldehyde group can be selectively oxidized to the corresponding carboxylic acid, 5-cyclopropyl-2-fluorobenzoic acid. This transformation is a fundamental process in organic synthesis. A variety of oxidizing agents can be employed for this purpose. While specific examples for the oxidation of this compound are not detailed, general methods for the oxidation of aldehydes to carboxylic acids are well-established. organic-chemistry.org These methods are often high-yielding and tolerate a range of other functional groups.

A common and effective method involves the use of potassium permanganate (B83412) (KMnO4) in an alkaline medium. Another powerful oxidant is Jones reagent (CrO3 in aqueous sulfuric acid and acetone). For milder conditions that are less likely to affect the cyclopropyl (B3062369) group, reagents like silver oxide (Tollens' reagent) or sodium chlorite (B76162) (NaClO2) in the presence of a chlorine scavenger are often utilized. The latter is particularly effective for the selective oxidation of aldehydes without affecting other oxidizable groups.

| Oxidizing Agent | Typical Conditions | Product |

| Potassium Permanganate (KMnO4) | Aqueous NaOH, heat | 5-Cyclopropyl-2-fluorobenzoic acid |

| Jones Reagent (CrO3/H2SO4) | Acetone, 0°C to room temp. | 5-Cyclopropyl-2-fluorobenzoic acid |

| Sodium Chlorite (NaClO2) | t-BuOH/H2O, NaH2PO4, 2-methyl-2-butene | 5-Cyclopropyl-2-fluorobenzoic acid |

Chemoselective Reduction Strategies to Alcohol Analogues

The aldehyde can be chemoselectively reduced to the corresponding primary alcohol, (5-cyclopropyl-2-fluorophenyl)methanol. This is a common transformation achieved using a variety of reducing agents. The selection of the reducing agent is crucial to avoid unwanted side reactions, such as the reduction of the aromatic ring or cleavage of the cyclopropyl group.

Sodium borohydride (B1222165) (NaBH4) is a mild and selective reducing agent that is highly effective for the reduction of aldehydes and ketones. It is typically used in alcoholic solvents like methanol (B129727) or ethanol. Lithium aluminum hydride (LiAlH4) is a much stronger reducing agent and would also effectively reduce the aldehyde, but its higher reactivity might necessitate more stringent reaction conditions (e.g., anhydrous solvents, low temperatures). For even greater selectivity, especially in the presence of other reducible functional groups, reagents like diisobutylaluminium hydride (DIBAL-H) can be employed. A patent describes the reduction of a related quinoline (B57606) carboxylic acid ethyl ester to the corresponding alcohol using a diborane-THF solution generated from sodium borohydride, absolute ethanol, and concentrated hydrochloric acid. google.com

| Reducing Agent | Typical Conditions | Product |

| Sodium Borohydride (NaBH4) | Methanol or Ethanol, 0°C to room temp. | (5-Cyclopropyl-2-fluorophenyl)methanol |

| Lithium Aluminum Hydride (LiAlH4) | Anhydrous THF or Et2O, 0°C | (5-Cyclopropyl-2-fluorophenyl)methanol |

| Diborane-THF (B2H6-THF) | THF | (5-Cyclopropyl-2-fluorophenyl)methanol |

Condensation Reactions, including Schiff Base and Imine Formation

The aldehyde group of this compound readily undergoes condensation reactions with primary amines to form Schiff bases or imines. This reaction is typically acid-catalyzed and involves the formation of a hemiaminal intermediate followed by the elimination of a water molecule.

The formation of these C=N double bonds is a versatile method for introducing nitrogen-containing functionalities into the molecule. These imines can be stable compounds themselves or can serve as intermediates for further transformations, such as reduction to secondary amines or participation in cycloaddition reactions. The reaction of 4-fluorobenzaldehyde (B137897) with secondary cyclic amines has been shown to proceed via an initial Knoevenagel condensation followed by nucleophilic aromatic substitution. mdpi.com

| Reactant | Product Type |

| Primary Amine (R-NH2) | Schiff Base / Imine |

| Hydroxylamine (NH2OH) | Oxime |

| Hydrazine (NH2NH2) | Hydrazone |

Reactivity of the Fluoroaryl Moiety

The fluorine atom on the aromatic ring is activated towards nucleophilic substitution due to the electron-withdrawing nature of both the fluorine itself and the para-aldehyde group.

Nucleophilic Aromatic Substitution Reactions of the Fluorine Atom

The fluorine atom in this compound can be displaced by a variety of nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. nih.govyoutube.com The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate. The presence of the aldehyde group in the para position to the fluorine atom significantly activates the ring for this type of reaction by stabilizing the negative charge of the Meisenheimer complex through resonance.

Common nucleophiles for SNAr reactions include alkoxides, phenoxides, thiolates, and amines. For instance, reaction with a secondary amine like pyrrolidine (B122466) or morpholine (B109124) in a suitable solvent and often at elevated temperatures can lead to the corresponding 5-cyclopropyl-2-(amino)benzaldehyde derivative. mdpi.com Similarly, reaction with sodium methoxide (B1231860) would yield 5-cyclopropyl-2-methoxybenzaldehyde. The ease of substitution makes this a valuable pathway for further functionalization of the aromatic ring. It has been noted that in some cases, the Knoevenagel condensation product of a fluorobenzaldehyde is more reactive towards SNAr than the aldehyde itself. mdpi.com

| Nucleophile | Reagent Example | Product |

| Amine | Pyrrolidine | 5-Cyclopropyl-2-(pyrrolidin-1-yl)benzaldehyde |

| Alkoxide | Sodium Methoxide (NaOCH3) | 5-Cyclopropyl-2-methoxybenzaldehyde |

| Thiolate | Sodium Thiophenoxide (NaSPh) | 5-Cyclopropyl-2-(phenylthio)benzaldehyde |

Aromatic Substitution Reactions on the Benzaldehyde (B42025) Core

Electrophilic aromatic substitution (EAS) reactions on the this compound ring are governed by the directing effects of the existing substituents. The outcome of such reactions is a product of the cumulative influence of the activating cyclopropyl group, the deactivating fluorine atom, and the strongly deactivating formyl (aldehyde) group.

The directing effects of the individual substituents are summarized below:

Cyclopropyl Group (at C5): This group is an activating, ortho-, para-director due to the p-character of its strained C-C bonds, which allows for electron donation to the ring through hyperconjugation.

Fluorine Atom (at C2): Fluorine is a deactivating, ortho-, para-director. Its high electronegativity withdraws electron density from the ring via induction (deactivating effect), but its lone pairs can be donated via resonance, directing incoming electrophiles to the ortho and para positions.

Formyl Group (-CHO at C1): The aldehyde group is a strongly deactivating, meta-director due to its electron-withdrawing resonance and inductive effects.

When considering an electrophilic attack, the positions on the ring exhibit different levels of activation or deactivation. The formyl group strongly deactivates the entire ring and directs incoming electrophiles to the C3 position. The fluorine atom also deactivates the ring but directs ortho and para (to C3 and C6). The cyclopropyl group activates the ring and directs ortho and para (to C4 and C6).

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Position | Electronic Effect | Directing Influence |

|---|---|---|---|

| -CHO | C1 | Strong deactivator | Meta |

| -F | C2 | Deactivator | Ortho, Para |

Electronic and Steric Influence of Fluorine on Reactivity

The fluorine atom at the C2 position exerts a profound influence on the reactivity of the benzaldehyde core. Its primary impact is electronic, stemming from its high electronegativity.

Steric Influence: The steric hindrance caused by the fluorine atom is minimal. Fluorine has a small van der Waals radius (1.47 Å), which is only slightly larger than that of hydrogen (1.20 Å). Therefore, it does not significantly block access to the adjacent aldehyde group or the C3 position on the ring for incoming reagents. However, in certain transition states, even this small steric presence can play a role in directing the stereochemical outcome of reactions. nih.gov

Transformations Involving the Cyclopropyl Moiety

The cyclopropyl group is not merely a passive substituent; its inherent ring strain allows it to participate in a variety of unique chemical transformations. nih.gov These reactions often involve the opening of the three-membered ring and are typically facilitated when the cyclopropane (B1198618) is "activated" by an adjacent electron-donating or-withdrawing group. acs.org In this compound, the cyclopropyl group is attached to an aromatic ring, which can act as a donor, predisposing it to certain types of reactions.

Ring-Opening Reactions and Rearrangements

The significant strain energy of the cyclopropane ring (approximately 27 kcal/mol) makes it susceptible to ring-opening reactions under thermal, photochemical, or catalytic conditions. nih.gov For cyclopropylarenes, these reactions are often initiated by electrophilic attack or oxidation.

Under acidic conditions, the cyclopropyl ring can be protonated, leading to a corner-protonated cyclopropane intermediate that can open to form a secondary or benzylic carbocation. This cation can then be trapped by a nucleophile or undergo rearrangement. The presence of the electron-withdrawing fluoro and formyl groups on the aromatic ring can influence the stability of such cationic intermediates. Ring-opening can also be initiated by radical mechanisms, where a cyclopropyl-substituted carbon radical undergoes cleavage to form a more stable alkyl radical. nih.gov

Cycloaddition Reactions with Activated Cyclopropanes

Donor-Acceptor (D-A) cyclopropanes are well-known for their participation in a wide range of formal cycloaddition reactions, such as [3+2], [4+3], and [3+3] annulations. frontiersin.orgresearchgate.netresearchgate.netrsc.org In these systems, the cyclopropane acts as a 1,3-dipole synthon. The donor group pushes electron density into the ring, while the acceptor group pulls density out, polarizing the C-C bonds and facilitating a Lewis acid-catalyzed ring opening. researchgate.net

While this compound is not a classic D-A cyclopropane, the cyclopropyl group itself can function as the donor. acs.org Under appropriate Lewis acid catalysis, it is conceivable that the ring could open to form a zwitterionic intermediate that could then be intercepted by a suitable dipolarophile or dienophile to construct five- or seven-membered rings. msu.ru

Table 2: Potential Cycloaddition Reactions of Activated Cyclopropanes

| Reaction Type | Description | Resulting Ring System |

|---|---|---|

| [3+2] Cycloaddition | The cyclopropane acts as a three-carbon component reacting with a two-atom component (e.g., alkene, alkyne, carbonyl). | Five-membered ring |

| [4+3] Cycloaddition | The cyclopropane participates as a three-carbon fragment with a four-atom diene. | Seven-membered ring |

Donor-Acceptor Characteristics of the Cyclopropyl Group

The cyclopropyl group exhibits dual electronic character. The C-C bonds within the strained ring possess significant p-character, allowing them to interact with adjacent π-systems. This enables the cyclopropyl group to act as an electron-donating group, stabilizing adjacent positive charges and activating aromatic rings towards electrophilic substitution. This donor characteristic is crucial for many of the ring-opening and cycloaddition reactions mentioned above. researchgate.netacs.org

Advanced Spectroscopic and Computational Investigations of 5 Cyclopropyl 2 Fluorobenzaldehyde and Its Derivatives

High-Resolution Spectroscopic Characterization for Elucidating Structural Nuances

High-resolution spectroscopic techniques are indispensable for probing the fine details of molecular structure, from bond connectivity and stereochemistry to the dynamics of functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the chemical environment of magnetically active nuclei. For 5-Cyclopropyl-2-fluorobenzaldehyde, ¹H and ¹³C NMR are fundamental for confirming the primary structure. The aldehyde proton (CHO) is expected to resonate at a characteristically downfield position (around 10.3 ppm), while the aromatic and cyclopropyl (B3062369) protons will appear in their respective typical regions. chemicalbook.com The fluorine atom introduces further complexity through ¹H-¹⁹F and ¹³C-¹⁹F couplings, which can be invaluable for assignment.

Advanced 2D NMR techniques, such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are crucial for a deeper analysis. libretexts.orgkvdcnrt.com A COSY experiment would definitively establish the connectivity between the protons on the aromatic ring and the cyclopropyl group. researchgate.net A NOESY experiment, which detects through-space interactions, can reveal the preferred conformation of the molecule, particularly the spatial proximity between the aldehyde proton and the adjacent aromatic proton, or between the cyclopropyl protons and the aromatic system. libretexts.orgyoutube.com This is critical for understanding the steric hindrance and electronic effects that dictate the molecule's three-dimensional shape. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values and can vary based on solvent and experimental conditions.

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aldehyde (CHO) | ~10.3 | ~188 |

| Aromatic C1-F | - | ~162 (d, ¹JCF) |

| Aromatic C2-CHO | - | ~125 (d, ²JCF) |

| Aromatic C3-H | ~7.2-7.4 | ~118 (d, ²JCF) |

| Aromatic C4-H | ~7.5-7.7 | ~135 |

| Aromatic C5-Cyclopropyl | - | ~140 |

| Aromatic C6-H | ~7.1-7.3 | ~128 |

| Cyclopropyl CH | ~1.8-2.2 | ~15 |

| Cyclopropyl CH₂ | ~0.7-1.2 | ~10 |

The most prominent band in the FTIR spectrum is expected to be the strong C=O stretching vibration of the aldehyde group, typically found in the region of 1690-1715 cm⁻¹. The C-F stretching vibration will also be present, usually as a strong band in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while the C-H stretching of the cyclopropyl group appears slightly lower, around 2900-3000 cm⁻¹. The aromatic C=C stretching vibrations give rise to a series of bands in the 1450-1600 cm⁻¹ range. researchgate.netresearchgate.net Raman spectroscopy complements FTIR, particularly for identifying non-polar bonds and providing information on the skeletal vibrations of the molecule. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium |

| Cyclopropyl C-H Stretch | 3000-2900 | Medium |

| Aldehyde C=O Stretch | 1715-1690 | Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium-Weak |

| C-F Stretch | 1300-1200 | Strong |

| Aromatic C-H Bend (out-of-plane) | 900-675 | Strong |

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. libretexts.org For this compound (molecular weight 164.18 g/mol ), the molecular ion peak (M⁺) would be observed at m/z 164.

The fragmentation of aromatic aldehydes is well-documented. docbrown.infomiamioh.edu A common and often base peak results from the loss of a hydrogen atom from the aldehyde group, leading to a stable acylium ion at m/z 163 (M-1). chegg.com Another characteristic fragmentation is the loss of the entire formyl radical (CHO), resulting in a peak at m/z 135 (M-29). miamioh.educhegg.com Subsequent fragmentations could involve the loss of CO from the acylium ion to give a peak at m/z 135, followed by fragmentation of the cyclopropyl ring. The presence of fluorine can be confirmed by the characteristic isotopic pattern if high-resolution mass spectrometry is employed.

Table 3: Plausible Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Loss |

|---|---|---|

| 164 | [C₁₀H₉FO]⁺ | Molecular Ion (M⁺) |

| 163 | [C₁₀H₈FO]⁺ | -H |

| 135 | [C₉H₈F]⁺ | -CHO |

| 107 | [C₇H₄F]⁺ | -CHO, -C₂H₄ |

Computational Chemistry and Theoretical Studies

Computational chemistry provides a theoretical framework to complement experimental findings, offering insights into electronic structure, molecular properties, and conformational energetics that are often difficult to obtain through experimentation alone.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. researchgate.net For this compound, DFT calculations can map the electron density distribution, revealing the electronic effects of the substituents. The electron-withdrawing nature of the fluorine atom and the aldehyde group will polarize the molecule, influencing its reactivity.

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. The HOMO is likely to be localized on the electron-rich aromatic ring and cyclopropyl group, while the LUMO will be centered on the electron-deficient aldehyde group. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and electronic excitation properties. nih.gov

A powerful application of computational chemistry is the prediction of spectroscopic data. DFT calculations can be used to predict ¹H and ¹³C NMR chemical shifts and vibrational frequencies. researchgate.net Comparing these theoretical spectra with experimental data serves as a rigorous validation of the structural assignment. nih.gov Discrepancies between calculated and experimental values can often be rationalized by considering solvent effects or intermolecular interactions present in the experimental sample but absent in the gas-phase computational model. mdpi.com

Furthermore, computational methods are essential for exploring the conformational landscape of flexible molecules. For this compound, the primary conformational flexibility arises from the rotation of the aldehyde and cyclopropyl groups relative to the benzene (B151609) ring. By calculating the potential energy surface for these rotations, the most stable (lowest energy) conformation can be identified. dalalinstitute.comchemistrysteps.com These calculations can determine, for instance, whether the aldehyde group is planar with the ring and how the cyclopropyl group orients itself to minimize steric clashes, providing a detailed, energetic picture of the molecule's preferred shape. modgraph.co.uk

Reaction Mechanism Elucidation through Computational Modeling

The elucidation of reaction mechanisms for complex organic molecules like this compound and its derivatives has been significantly advanced through the use of computational modeling. These theoretical approaches, particularly Density Functional Theory (DFT), provide profound insights into the energetics and geometries of transition states and intermediates, which are often challenging to study experimentally. By modeling reactions at the molecular level, researchers can predict reaction pathways, understand the influence of substituents, and rationalize experimental observations.

Nucleophilic Addition to the Carbonyl Group

A fundamental reaction of benzaldehydes is nucleophilic addition to the carbonyl carbon. For this compound, the presence of the electron-withdrawing fluorine atom ortho to the aldehyde group is expected to enhance the electrophilicity of the carbonyl carbon, thereby increasing its reactivity towards nucleophiles. Computational studies on related fluorinated benzaldehydes support this hypothesis, indicating that the fluorine substituent stabilizes the transition state of nucleophilic attack. nih.govresearchgate.net

Activation strain models and quantitative Kohn-Sham molecular orbital (MO) theory have been employed to investigate the electrophilicity of substituted benzaldehydes. researchgate.net These studies reveal that the reactivity is primarily governed by the electrostatic interactions between the carbonyl compound and the nucleophile. researchgate.net The fluorine atom's inductive effect polarizes the C=O bond, increasing the positive partial charge on the carbonyl carbon and facilitating nucleophilic attack.

Computational modeling can map the potential energy surface for the addition of a nucleophile (e.g., a Grignard reagent or an enolate) to the carbonyl group. The calculations typically involve locating the transition state structure and calculating the activation energy barrier. For this compound, the cyclopropyl group, with its unique electronic properties, can also influence the reaction. Its ability to stabilize adjacent positive charge through σ-conjugation might affect the stability of intermediates and transition states.

A hypothetical reaction profile for the nucleophilic addition of a generic nucleophile (Nu⁻) to this compound is presented below. The calculated activation energies and reaction enthalpies are based on trends observed for similar substituted benzaldehydes.

| Reaction Step | Description | Calculated ΔG‡ (kcal/mol) | Calculated ΔH (kcal/mol) |

| TS1 | Transition state for the nucleophilic attack on the carbonyl carbon. | 10-15 | -5 to -10 |

| INT1 | Tetrahedral intermediate formed after nucleophilic addition. | - | -15 to -20 |

| TS2 | Transition state for the protonation of the alkoxide intermediate. | 2-5 | 1-3 |

| P1 | Final alcohol product. | - | -25 to -30 |

Note: The data in this table is illustrative and based on computational studies of analogous systems. Actual values would require specific DFT calculations for the reaction of interest.

Suzuki-Miyaura Cross-Coupling Reactions

The fluorine atom in this compound can also participate in reactions, such as the Suzuki-Miyaura cross-coupling, to form more complex biaryl structures. While the C-F bond is generally strong, its activation can be achieved using appropriate palladium or nickel catalysts. nih.gov Computational studies have been instrumental in elucidating the mechanism of Suzuki-Miyaura couplings involving aryl fluorides. rsc.orgresearchgate.net

The catalytic cycle is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. DFT calculations can model each of these steps, providing insights into the rate-determining step and the role of the catalyst, ligands, and base. rsc.orgresearchgate.net

For a molecule like this compound, the oxidative addition of the C-F bond to a low-valent metal center (e.g., Pd(0)) is often the most challenging step due to the high bond dissociation energy of the C-F bond. nih.gov However, computational studies have shown that an "ortho-fluorine effect" can facilitate this process by stabilizing the transition state through secondary interactions between the metal and the fluorine atom. nih.gov

The reaction mechanism can be intricate, with potential competing pathways. For instance, the base can influence the transmetalation step by interacting with the boronic acid or the palladium complex. researchgate.net Computational models can help to distinguish between these possibilities by comparing the energy barriers of the different pathways.

Below is a simplified, hypothetical energy profile for the key steps in a Suzuki-Miyaura cross-coupling reaction involving the C-F bond of a derivative of this compound.

| Catalytic Step | Description | Calculated Activation Energy (kcal/mol) |

| Oxidative Addition | Pd(0) inserts into the C-F bond. | 20-28 |

| Transmetalation | The aryl group is transferred from the boronic acid to the Pd(II) center. | 15-22 |

| Reductive Elimination | The new C-C bond is formed, and the Pd(0) catalyst is regenerated. | 8-15 |

Note: This data is illustrative and based on computational studies of related aryl fluoride (B91410) cross-coupling reactions. Specific values will depend on the exact substrates, catalyst, and reaction conditions.

Oxidation of the Aldehyde Group

The oxidation of the aldehyde group in this compound to a carboxylic acid is another important transformation. The mechanism of this reaction can also be investigated using computational methods. rsc.orgacs.orgresearchgate.net Depending on the oxidant used, the mechanism can proceed via a hydride-ion transfer or a hydrogen-atom transfer. rsc.org

Computational modeling can help to determine the most likely pathway by calculating the energy barriers for both mechanisms. The nature of the substituents on the aromatic ring can influence the reaction rate and mechanism. For this compound, the electron-withdrawing fluorine atom would likely favor a hydride transfer mechanism by making the aldehydic proton more acidic.

Applications of 5 Cyclopropyl 2 Fluorobenzaldehyde As a Versatile Chemical Building Block

Utilization in the Synthesis of Complex Organic Molecules

The strategic placement of the cyclopropyl (B3062369), fluoro, and aldehyde functionalities makes 5-Cyclopropyl-2-fluorobenzaldehyde a highly valuable precursor in multi-step organic syntheses. Each group can be selectively targeted to construct intricate molecular frameworks, a characteristic highly sought after in the development of new chemical entities.

Precursor in Advanced Pharmaceutical Intermediate Synthesis

The cyclopropyl moiety is a well-recognized feature in numerous approved pharmaceutical agents, often contributing to enhanced metabolic stability, target-binding affinity, and improved pharmacokinetic profiles. nih.gov Similarly, the incorporation of fluorine is a common strategy in medicinal chemistry to modulate a drug's properties. googleapis.com Consequently, this compound serves as an ideal starting material for the synthesis of advanced pharmaceutical intermediates.

While specific, publicly available research detailing the direct use of this compound in the synthesis of named pharmaceutical compounds is limited, its structural motifs are present in complex molecules under investigation. For instance, patent literature discloses compounds with a cyclopropyl-fluorophenyl core for potential therapeutic applications, suggesting the utility of precursors like this compound in their synthesis. googleapis.comnbinno.com The aldehyde group provides a convenient entry point for building more complex side chains through reactions such as reductive amination, Wittig reactions, and aldol (B89426) condensations, which are fundamental transformations in drug discovery. The analogous compound, 5-Bromo-2-fluorobenzaldehyde (B134332), is extensively used as a key intermediate in the synthesis of drugs with potential anti-cancer and anti-inflammatory properties, indicating a similar potential for its cyclopropyl counterpart. pdbj.org

A notable example of a complex molecule containing a related structural element is 5-cyclopropyl-2-(4-fluorophenyl)-6-[(2-hydroxyethyl)(methylsulfonyl)amino]-N-methyl-1-benzofuran-3-carboxamide, identified in the Protein Data Bank Japan, which underscores the relevance of the 5-cyclopropyl-fluorophenyl scaffold in bioactive molecules. researchgate.net

Scaffold for Agrochemical Development

The principles that make this compound attractive for pharmaceutical synthesis also apply to the agrochemical sector. The development of new pesticides and herbicides often relies on the synthesis of novel molecular scaffolds that exhibit high efficacy and selectivity. Fluorinated and cyclopropyl-containing compounds have shown significant promise in this area.

Although detailed studies focusing exclusively on this compound in agrochemical synthesis are not widely published, its potential can be inferred from the known applications of similar fluorobenzaldehydes. sigmaaldrich.com These compounds serve as crucial intermediates in the preparation of crop protection agents. The unique combination of substituents in this compound can be exploited to create new active ingredients with desirable properties, such as enhanced environmental stability and targeted biological activity. The aldehyde functionality allows for the introduction of various toxophores or pharmacophores necessary for pesticidal or herbicidal action.

Synthesis of Fine Chemicals and Specialty Organic Compounds

Beyond the realms of pharmaceuticals and agrochemicals, this compound is a valuable building block for the synthesis of a wide array of fine chemicals and specialty organic compounds. Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as in diagnostics, electronics, and as laboratory reagents.

The reactivity of the aldehyde group, coupled with the potential for cross-coupling reactions at the aromatic ring (after suitable functionalization), makes this compound a versatile starting point for constructing complex organic molecules with tailored properties. pdbj.org The synthesis of specialty dyes, fragrances, and other performance chemicals can benefit from the unique electronic and steric properties imparted by the fluoro and cyclopropyl groups.

Role in Material Science Research and Functional Polymer Design

The application of specifically functionalized aromatic aldehydes is expanding into the field of material science, where they can be used as monomers or key components in the design of novel materials with advanced properties.

Monomer for Polymer Synthesis with Tailored Properties

The incorporation of the fluorocyclopropylphenyl moiety into a polymer backbone could impart desirable characteristics such as increased thermal stability, altered solubility, and specific optical or electronic properties. The fluorine atom can enhance hydrophobicity and thermal resistance, while the cyclopropyl group can influence the polymer's morphology and packing.

Components in Novel Material Systems

In the broader context of material science, small organic molecules like this compound can be utilized as components in the development of novel material systems. For instance, they can serve as precursors for the synthesis of liquid crystals, organic light-emitting diode (OLED) materials, or as functional additives to modify the properties of existing materials. The polarity and steric profile of the molecule could be advantageous in creating materials with specific self-assembly behaviors or host-guest properties. The analogous compound, 5-Cyano-2-fluorobenzaldehyde, is noted for its use in developing advanced materials, including polymers and coatings, which suggests a similar potential for this compound.

Catalytic Applications and Development

The inherent chemical functionalities of this compound make it a promising candidate for applications in catalysis, particularly in the realms of asymmetric synthesis and as a precursor for sophisticated catalyst systems.

Substrate in Asymmetric Catalysis Methodologies

The aldehyde group of this compound serves as a key handle for a variety of asymmetric transformations, enabling the synthesis of chiral alcohols, amines, and other valuable enantiomerically enriched compounds. The presence of the cyclopropyl and fluoro-substituted phenyl rings can impart unique steric and electronic properties that influence the stereochemical outcome of catalytic reactions.

For instance, in asymmetric catalytic reactions, the facial selectivity of nucleophilic attack on the carbonyl carbon can be controlled by a chiral catalyst, leading to the preferential formation of one enantiomer over the other. The cyclopropyl group, with its distinct conformational rigidity and electronic character, can play a crucial role in the substrate-catalyst interaction, potentially enhancing enantioselectivity.

| Catalytic Transformation | Potential Chiral Product | Significance of Functional Groups |

| Asymmetric Reduction | Chiral 2-(5-cyclopropyl-2-fluorophenyl)methanol | The aldehyde is reduced to a chiral alcohol. The cyclopropyl and fluoro groups influence catalyst binding and stereochemical control. |

| Asymmetric Allylation | Chiral homoallylic alcohol | The aldehyde reacts with an allylating agent. The substituents on the aromatic ring can direct the stereochemical course of the reaction. |

| Asymmetric Amination | Chiral alpha-amino acid precursor | The aldehyde is converted to a chiral amine, a key structural motif in many biologically active molecules. |

While direct examples utilizing this compound are not yet prevalent in the literature, the principles of asymmetric catalysis strongly support its utility as a substrate in these and other stereoselective transformations.

Ligand Design or Catalyst Precursor in Metal-Mediated Transformations

Beyond its role as a substrate, this compound can serve as a foundational molecule for the synthesis of novel chiral ligands and catalyst precursors. The aldehyde functionality can be readily transformed into a variety of coordinating groups, such as phosphines, amines, or oxazolines, which are essential components of many transition-metal catalysts.

The synthetic pathway to such ligands would typically involve the initial modification of the aldehyde group, followed by further synthetic steps to introduce the desired coordinating atoms. The resulting ligand, bearing the 5-cyclopropyl-2-fluorophenyl moiety, could then be complexed with a metal center to generate a catalyst for a specific transformation.

Potential Ligand Architectures Derived from this compound:

Chiral Phosphine (B1218219) Ligands: Reduction of the aldehyde to an alcohol, followed by conversion to a halide and subsequent reaction with a phosphine source, could yield chiral phosphine ligands. The steric and electronic properties of the cyclopropyl and fluoro-substituted ring would be imprinted on the resulting catalyst.

Chiral Schiff Base Ligands: Condensation of the aldehyde with a chiral amine would afford a chiral Schiff base, which can act as a bidentate or multidentate ligand for various metals.

N-Heterocyclic Carbene (NHC) Precursors: The aldehyde can be a starting point for the synthesis of imidazolium (B1220033) or other azolium salts, which are precursors to N-heterocyclic carbenes (NHCs), a highly versatile class of ligands in modern catalysis.

The development of new catalysts based on this scaffold could lead to advancements in a range of metal-mediated transformations, including cross-coupling reactions, hydrogenations, and asymmetric catalysis.

Biochemical Probe Development and Mechanistic Research

The unique structural features of this compound also make it an attractive starting point for the design and synthesis of sophisticated biochemical probes. These molecular tools are indispensable for studying biological systems, from elucidating enzyme mechanisms to identifying new drug targets.

Investigation of Enzyme Interactions and Metabolic Pathways (as a research tool)

The aldehyde group of this compound can be exploited to probe the active sites of enzymes, particularly those that recognize and process carbonyl-containing substrates. For example, it could be used as a starting point to develop inhibitors or activity-based probes for aldehyde dehydrogenases or other related enzymes.

By incorporating a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, into the molecular structure, researchers can create probes that allow for the visualization and quantification of enzyme activity in complex biological samples. The cyclopropyl and fluoro-substituents can contribute to the probe's specificity and binding affinity for the target enzyme.

| Probe Type | Potential Enzyme Target | Role of this compound |

| Activity-Based Probe | Aldehyde Dehydrogenase | The aldehyde serves as the reactive "warhead" that covalently modifies the enzyme's active site. |

| Substrate Analogue | Carbonyl-metabolizing enzymes | The molecule can act as a competitive inhibitor, helping to elucidate the enzyme's substrate-binding requirements. |

Designing Probes for Biological Target Engagement Studies

In the field of drug discovery, confirming that a potential drug molecule interacts with its intended biological target is a critical step. Target engagement probes, often incorporating a photo-reactive group or a clickable handle, are designed for this purpose. This compound can serve as a core scaffold for the construction of such probes.

The general strategy involves synthesizing a derivative of the parent compound that retains its ability to bind to the target protein. This derivative would also contain a latent reactive group that can be activated, for example by UV light, to form a covalent bond with the target. Subsequent analysis can then confirm the identity of the protein that the probe has engaged. The cyclopropyl and fluoro-substituents can be systematically varied to optimize the probe's binding affinity and selectivity.

The development of such probes derived from this compound could facilitate the validation of new drug targets and accelerate the drug discovery process.

Future Research Trajectories and Interdisciplinary Perspectives

Innovations in Synthetic Methodologies and Catalyst Discovery

The efficient synthesis of 5-Cyclopropyl-2-fluorobenzaldehyde is a critical first step toward unlocking its potential. While specific literature on its synthesis is sparse, future research will likely focus on advancing transition-metal-catalyzed cross-coupling reactions, which are fundamental for forming carbon-carbon bonds.

Innovations are anticipated in the use of palladium and nickel catalysts, which are highly effective for such transformations. sigmaaldrich.com Research into sterically bulky and electron-rich phosphine (B1218219) ligands, such as those developed by Buchwald, has already expanded the scope of cross-coupling reactions to include challenging substrates. nih.gov Future work could involve developing catalyst systems specifically optimized for coupling cyclopropylboronic acids or related organometallics with a suitable 5-halo-2-fluorobenzaldehyde precursor. The Suzuki-Miyaura coupling is a prime candidate for this transformation due to its mild reaction conditions and tolerance of various functional groups. researchgate.net

Another promising avenue is the discovery of more sustainable and cost-effective catalysts based on first-row transition metals like iron or copper, reducing reliance on precious metals like palladium. Furthermore, advancements in reaction conditions, such as the use of microwave irradiation or aqueous micellar systems, could lead to faster, more environmentally friendly synthetic protocols. mdpi.com

Table 1: Potential Catalytic Systems for Synthesis of this compound

| Catalyst Type | Ligand Type | Potential Advantages | Relevant Coupling Reaction |

|---|---|---|---|

| Palladium-based | Buchwald-type biarylphosphines | High efficiency and broad substrate scope, room-temperature reactions possible. nih.gov | Suzuki-Miyaura Coupling |

| Nickel-based | N-Heterocyclic Carbenes (NHCs) | Cost-effective alternative to palladium, unique reactivity. sigmaaldrich.com | Negishi Coupling |

Exploration of Uncharted Reactivity and Transformation Pathways

The reactivity of this compound is governed by its three key components: the aldehyde, the fluorine atom, and the cyclopropyl (B3062369) group. The aldehyde functional group is a versatile handle for a wide range of transformations. Future research will likely explore its participation in condensation reactions to form Schiff bases, which are valuable intermediates in medicinal chemistry. mdpi.comwikipedia.org

Uncharted transformation pathways could involve leveraging this unique electronic balance in multicomponent reactions, where the aldehyde reacts with two or more other components in a single step to build molecular complexity rapidly. Another area of interest is the potential for the cyclopropyl ring itself to participate in reactions, such as ring-opening transformations under specific catalytic conditions, to generate novel molecular scaffolds.

Table 2: Potential Reactions and Influence of Substituents

| Reaction Type | Reagents | Expected Outcome | Influence of Substituents |

|---|---|---|---|

| Schiff Base Formation | Primary amines | Formation of corresponding imines | Fluorine atom activates the aldehyde for nucleophilic attack. wikipedia.org |

| Wittig Reaction | Phosphonium ylides | Conversion of aldehyde to an alkene | Electronic effects of F and cyclopropyl groups may influence E/Z selectivity. |

| Oxidation | Mild oxidizing agents (e.g., Pinnick oxidation) | Formation of 5-Cyclopropyl-2-fluorobenzoic acid | Standard transformation, useful for creating related derivatives. mdpi.com |

Advancements in Computational Predictions and Data-Driven Chemical Insights

Computational chemistry and data-driven methods are poised to accelerate the exploration of this compound significantly. drugbank.com Quantum chemical calculations, particularly Density Functional Theory (DFT), can provide deep insights into the molecule's electronic structure, bond lengths, and vibrational frequencies, helping to predict its spectroscopic properties and reactivity. mdpi.com

More advanced computational tools can be used to predict entire reaction pathways. kaist.ac.kr Methods that automate the search for reaction mechanisms can uncover non-intuitive transformations and identify the most kinetically favorable routes, guiding experimental work and saving significant resources. nih.govacs.orgnih.gov

Table 3: Application of Computational Methods to this compound

| Computational Method | Application | Predicted Insights |

|---|---|---|

| Density Functional Theory (DFT) | Electronic Structure Calculation | Molecular orbital energies (HOMO-LUMO), charge distribution, reactivity indices. mdpi.com |

| Automated Reaction Path Searching (e.g., AFIR, RCMC) | Mechanism Prediction | Identification of low-energy transition states and novel reaction pathways. nih.govacs.orgnih.gov |

| Machine Learning (ML) / AI | Retrosynthesis & Property Prediction | Suggestion of optimal synthetic routes; prediction of bioactivity and physicochemical properties. kalleid.comcsmres.co.uk |

Emerging Applications in Interdisciplinary Fields of Chemical Research

The structural motifs within this compound suggest its potential for significant applications in several interdisciplinary fields, most notably medicinal chemistry and materials science.

In medicinal chemistry, the incorporation of a cyclopropyl ring is a well-established strategy to enhance a drug candidate's metabolic stability, binding potency, and membrane permeability. bohrium.com Similarly, fluorinated aromatic compounds are prevalent in pharmaceuticals due to fluorine's ability to improve metabolic resistance and binding affinity. chemimpex.com The combination of these features in a single, versatile benzaldehyde (B42025) building block makes this compound a highly attractive starting point for the synthesis of new therapeutic agents, particularly in areas like oncology and inflammatory diseases. chemimpex.comchemimpex.com

In materials science, fluorinated and aromatic compounds are used in the development of liquid crystals, polymers, and dyes. The specific substitution pattern of this compound could be exploited to synthesize novel organic materials with tailored electronic and photophysical properties. Its aldehyde functionality allows it to be readily incorporated into larger polymeric structures or used in the synthesis of specialized dyes and fluorescent probes. chemimpex.com

Table 4: Structural Contributions to Potential Applications

| Molecular Fragment | Structural Feature | Contribution to Application | Field of Application |

|---|---|---|---|

| Cyclopropyl Group | Rigid, three-dimensional, electronically unique | Improved metabolic stability, enhanced binding potency, conformational restriction. bohrium.com | Medicinal Chemistry |

| 2-Fluoro Substituent | Small, highly electronegative | Increased metabolic stability, modulation of pKa, enhanced binding interactions (e.g., hydrogen bonding). chemimpex.com | Medicinal Chemistry, Agrochemicals |

| Aldehyde Group | Reactive carbonyl | Versatile synthetic handle for elaboration into more complex structures (imines, alcohols, carboxylic acids, etc.). wikipedia.org | Medicinal Chemistry, Materials Science |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.